Methyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Methyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small molecule featuring a fused thieno[2,3-c]pyridine core. This bicyclic system combines a thiophene and a partially saturated pyridine ring, with key substituents including:
- A 6-benzyl group (phenylmethyl) attached to the tetrahydrothieno-pyridine scaffold.
- A 2-(3-methylisoxazole-5-carboxamido) group, introducing an amide-linked isoxazole moiety.
- A methyl ester at position 3, enhancing solubility via its hydrochloride salt form.
Properties
IUPAC Name |
methyl 6-benzyl-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S.ClH/c1-13-10-16(28-23-13)19(25)22-20-18(21(26)27-2)15-8-9-24(12-17(15)29-20)11-14-6-4-3-5-7-14;/h3-7,10H,8-9,11-12H2,1-2H3,(H,22,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERJGRJLIBKLGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The compound’s thieno[2,3-c]pyridine core distinguishes it from simpler heterocycles like thiophene or benzene found in analogs. highlights that nitrogen-containing heterocycles (e.g., pyridine) are generally less favorable for adenosine A1 receptor allosteric enhancement compared to thiophene or benzene .
Substituent Analysis
Table 1: Structural and Functional Group Comparison
Key Observations:
- Position 2 Substitution: PD 81,723 requires a 2-amino group for allosteric activity .
- Aromatic Substituents : The 3-trifluoromethylphenyl group in PD 81,723 optimizes activity , whereas the user’s compound features a 6-benzyl group , which may sterically hinder receptor binding.
- Electron-Withdrawing Groups : The methyl ester in the user’s compound could enhance solubility but reduce membrane permeability compared to PD 81,723’s ketone.
Structure-Activity Relationship (SAR) Insights
- Thiophene vs. Fused Systems: indicates that nitrogen-containing heterocycles (e.g., pyridine) reduce allosteric enhancement .
- Substitution Patterns: 4/5-Position Substitution: Alkyl groups at the 4-position of thiophene (e.g., PD 81,723’s 4,5-dimethyl) enhance activity . The user’s compound lacks analogous substitutions on the thieno-pyridine. Amide vs. Amino Groups: The carboxamido group’s NH may mimic the 2-amino group’s hydrogen bonding, but its orientation and electronic profile likely differ, affecting receptor interactions.
Pharmacological Implications
- Allosteric Enhancement vs. Competitive Antagonism : PD 81,723 exhibits a high ratio of allosteric enhancement to competitive antagonism . The user’s compound’s structural differences (e.g., isoxazole carboxamido, benzyl group) may shift this balance, necessitating experimental validation.
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